(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide
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Overview
Description
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is a chemical compound characterized by the presence of a benzodioxin ring fused to an acetamide group with a hydroxyimino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-hydroxyiminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their activity. The benzodioxin ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-oxo-2-butenoate
- 2-Butenoic acid, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-oxo-, methyl ester
Uniqueness
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is unique due to its hydroxyiminoacetamide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the benzodioxin ring further enhances its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H10N2O4/c13-10(6-11-14)12-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6,14H,3-4H2,(H,12,13)/b11-6- |
InChI Key |
RYGNABOONRGSDG-WDZFZDKYSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=N\O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=NO |
Origin of Product |
United States |
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